3-Bromo-5-(pyridazin-4-yl)pyridin-2(1H)-one
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Overview
Description
3-Bromo-5-(pyridazin-4-yl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom, a pyridazinyl group, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(pyridazin-4-yl)pyridin-2(1H)-one typically involves the bromination of 5-(pyridazin-4-yl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridinone core can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of a base like potassium carbonate and a suitable solvent like toluene or ethanol.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the pyridinone core.
- Coupled products with various aryl or alkyl groups.
Scientific Research Applications
3-Bromo-5-(pyridazin-4-yl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pyridazin-4-yl)pyridin-2(1H)-one depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological system and the nature of the target.
Comparison with Similar Compounds
3-Bromo-5-(pyridazin-3-yl)pyridin-2(1H)-one: Similar structure but with a different position of the pyridazinyl group.
3-Chloro-5-(pyridazin-4-yl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
5-(Pyridazin-4-yl)pyridin-2(1H)-one: Lacks the bromine atom.
Uniqueness: 3-Bromo-5-(pyridazin-4-yl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which makes it more reactive in substitution and coupling reactions compared to its analogs
Properties
CAS No. |
90632-03-4 |
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Molecular Formula |
C9H6BrN3O |
Molecular Weight |
252.07 g/mol |
IUPAC Name |
3-bromo-5-pyridazin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H6BrN3O/c10-8-3-7(4-11-9(8)14)6-1-2-12-13-5-6/h1-5H,(H,11,14) |
InChI Key |
GKNBKEJZGBAEIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=CNC(=O)C(=C2)Br |
Origin of Product |
United States |
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